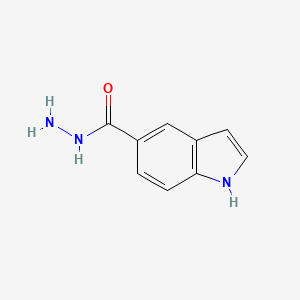

1H-Indole-5-carbohydrazide

描述

Chemical Identity and Nomenclature

Core Structural Features

1H-Indole-5-carbohydrazide consists of a bicyclic indole scaffold fused to a hydrazide group. The indole ring comprises a six-membered benzene ring fused to a five-membered pyrrole ring, with the carbohydrazide substituent attached at position 5. Key structural attributes include:

- Electron-donating indole ring : Enhances nucleophilicity and facilitates electrophilic substitution reactions.

- Hydrazide group : Participates in condensation, cyclization, and nucleophilic addition reactions.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 406192-82-3 | |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight (g/mol) | 175.19 | |

| SMILES | C1=CC2=C(C=CN2)C=C1C(=O)NN | |

| InChI Key | BIQATJKKTYPJHK-UHFFFAOYSA-N |

The compound’s IUPAC name, This compound , reflects its structural composition, while synonyms include 1H-Indole-5-carboxylic acid hydrazide and hydrazide of indole-5-carboxylic acid.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound builds on classical methods for indole derivatives. Key historical milestones include:

- Parent Indole Synthesis : The Fischer indole synthesis (1883) laid the foundation for indole derivatives by condensing phenylhydrazines with carbonyl compounds.

- Carboxylic Acid Derivatives : Indole-5-carboxylic acid (CAS 1670-81-1), the precursor to this compound, was synthesized via electrophilic substitution on indole.

- Hydrazide Formation : Modern protocols involve reacting indole-5-carboxylic acid with excess hydrazine hydrate under reflux conditions, yielding the carbohydrazide via nucleophilic acyl substitution.

The compound’s synthesis aligns with broader trends in heterocyclic chemistry, where functional group interconversion enables tailored reactivity for pharmaceutical and material applications.

属性

IUPAC Name |

1H-indole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQATJKKTYPJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627801 | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406192-82-3 | |

| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- Methyl 1H-indole-5-carboxylate or Ethyl 1H-indole-5-carboxylate (commercially available or synthesized)

- Hydrazine monohydrate (99%) or hydrazine hydrate

- Solvent: Ethanol or Methanol

Reaction Conditions

- Reaction temperature: Approximately 80°C (reflux)

- Reaction time: 2 to 4 hours depending on the specific procedure

- Molar ratios: Excess hydrazine is used, typically 10- to 20-fold molar excess relative to the ester

- Catalysts: Generally, no catalyst is required for hydrazinolysis; however, some procedures use a catalytic amount of glacial acetic acid in subsequent condensation steps

General Synthetic Procedure

- The indole-5-carboxylate ester (2.86 mmol) is suspended or dissolved in a small volume of ethanol or methanol.

- Hydrazine monohydrate (e.g., 43.6 mmol, about 15-fold excess) is added to the reaction mixture.

- The mixture is heated under reflux (around 80°C) with stirring for 2 to 4 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, often by adding an ice/water mixture to precipitate the product.

- The solid product, this compound, is filtered, washed with cold water, and dried.

Representative Data from Literature

| Parameter | Details |

|---|---|

| Starting Ester | Methyl or Ethyl 1H-indole-5-carboxylate |

| Hydrazine Source | Hydrazine monohydrate (99%) or hydrate |

| Solvent | Ethanol or Methanol |

| Temperature | ~80°C (reflux) |

| Reaction Time | 2 to 4 hours |

| Molar Ratio (Hydrazine: Ester) | ~15:1 |

| Yield | Typically 90% or higher |

| Product State | Solid, white to off-white powder |

| Purification | Filtration and washing with cold water |

Reaction Scheme Summary

- Step 1: Hydrazinolysis of methyl or ethyl 1H-indole-5-carboxylate with hydrazine monohydrate in ethanol/methanol under reflux.

- Step 2: Isolation of this compound by precipitation and filtration.

Additional Notes on Characterization and Subsequent Reactions

- The synthesized this compound is often characterized by melting point, IR spectroscopy (notably NH and C=O stretches), and NMR spectroscopy (showing NH2 protons and indole aromatic signals).

- This carbohydrazide intermediate serves as a precursor for hydrazone derivatives by condensation with aromatic aldehydes in the presence of catalytic glacial acetic acid, typically in aqueous or ethanolic media under reflux.

- The hydrazone formation proceeds with good to excellent yields and is used to generate compounds with biological activities such as antimicrobial and antiplatelet effects.

Comparative Summary of Preparation Methods from Key Sources

化学反应分析

Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds to form acylhydrazones, a key reaction for synthesizing bioactive derivatives.

Example:

1H-Indole-5-carbohydrazide reacts with aromatic aldehydes under acidic conditions to yield N-acylhydrazone derivatives. A study synthesized 16 such compounds, achieving yields of 70–85% using water and glacial acetic acid as solvents .

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Aromatic aldehyde (ArCHO) | Water/AcOH, 80°C, 2–4 hrs | 70–85% |

This reactivity is exploited to create anti-platelet agents, with compounds like 6g and 3m showing 100% inhibition of platelet aggregation in vitro .

Oxidation and Reduction

The hydrazide group participates in redox reactions, enabling transformations into other functional groups.

Oxidation

This compound can be oxidized to form carboxylic acid derivatives. For example:

-

Reagent: Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product: 1H-Indole-5-carboxylic acid or nitro derivatives, depending on substituents.

Reduction

The hydrazide moiety is reduced to amines or hydrazines:

-

Reagent: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Product: Corresponding amine derivatives, useful for further functionalization.

Cyclization Reactions

Under thermal or acidic conditions, this compound undergoes cyclization to form heterocyclic systems.

Example:

Intramolecular cyclization with ketones or aldehydes produces indole-fused triazole or pyrazole rings, enhancing biological activity.

Alkylation and Acylation

The indole nitrogen and hydrazide group can undergo alkylation or acylation to modify solubility and bioactivity.

Alkylation Procedure :

-

Substrate: this compound.

-

Reagents: Sodium hydride (NaH) and methyl iodide (CH₃I) in DMF.

-

Conditions: 0–25°C, 24–48 hrs.

-

Yield: 56–93% for N-methylated derivatives.

| Step | Parameters | Outcome |

|---|---|---|

| Base activation | NaH in DMF, 30 mins | Deprotonation of indole-N |

| Alkylation | CH₃I addition, 24–48 hrs | N-Methylation |

| Workup | Quenching with water | Isolation via extraction |

Functional Group Interconversion

The hydrazide group serves as a precursor for other functionalities:

-

Conversion to amides: React with acyl chlorides or anhydrides.

-

Formation of Schiff bases: Condense with aldehydes/ketones without acid catalysis.

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

-

Anti-platelet agents: Acylhydrazones show 97–100% inhibition of collagen-induced aggregation .

-

Anticancer potential: Nitro-substituted derivatives inhibit enzymes like acetylcholinesterase.

Table 2: Bioactive Derivatives

| Compound | Biological Activity | Efficacy | Source |

|---|---|---|---|

| 6g | Anti-platelet (AA-induced) | 100% inhibition | |

| 3m | Anti-platelet (collagen-induced) | 100% inhibition | |

| 3-Nitro derivative | Cholinesterase inhibition | IC₅₀ = 12–18 µM |

科学研究应用

Scientific Research Applications

1H-Indole-5-carbohydrazide has been explored in various fields due to its promising biological activities:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines. It disrupts microtubule dynamics and causes cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

- Antiviral and Antimicrobial Properties : This compound has also been studied for its potential antiviral effects, suggesting interference with viral replication pathways. Its antimicrobial properties are under investigation, indicating broad-spectrum applicability .

Neuropharmacology

- Cholinesterase Inhibition : Studies have shown that derivatives of indole, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may help mitigate symptoms associated with such conditions .

- Multitargeted Ligands : The compound's structure allows it to act as a multitarget-directed ligand (MTDL), which can simultaneously address multiple pathological mechanisms in diseases such as Alzheimer's disease (AD). This approach enhances its potential therapeutic efficacy .

Anti-inflammatory and Antioxidant Activities

- The compound has been evaluated for anti-inflammatory effects, showing potential in reducing inflammation through inhibition of specific kinases involved in inflammatory responses. Additionally, its antioxidant properties contribute to cellular protection against oxidative stress .

Case Studies and Findings

Several studies have documented the efficacy of this compound:

- Anticancer Studies : A notable study demonstrated that derivatives of this compound could induce apoptosis in colorectal cancer models, showcasing its potential as a therapeutic agent against specific cancer types .

- Neuroprotective Effects : In vitro studies have shown that certain derivatives exhibit high selectivity towards AChE inhibition, which is critical for developing treatments for neurodegenerative diseases like Alzheimer’s. The most potent derivatives displayed IC50 values indicating strong inhibitory activity against AChE .

- Anti-inflammatory Activity : Research has indicated that compounds based on indole structures can inhibit p38 α MAPK activity, which plays a crucial role in inflammatory processes. This suggests that this compound could be developed into anti-inflammatory therapies .

作用机制

The mechanism of action of 1H-Indole-5-carbohydrazide involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

相似化合物的比较

Table 1: Comparison of Indole-Based Carbohydrazides

| Compound | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound | None | Not reported | Intermediate for thiadiazoles, melatonin analogs |

| 5-Methoxy-1H-indole-2-carbohydrazide | -OCH3 at C5 | 266–268 | Antiproliferative agents |

| 3-Phenyl-5-sulfonamido-1H-indole-2-carbohydrazide | -SO2NH2 at C5, -Ph at C3 | Not reported | Enzyme inhibition, antimicrobials |

2.2. Imidazole-Based Carbohydrazides

2.2.1. 1H-Imidazole-5-carbohydrazide

- Structure : Smaller imidazole core (vs. indole) with carbohydrazide at C4.

- Properties : Lower molecular weight (126.12 g/mol), higher electron density due to imidazole’s aromaticity .

- Applications : Explored in coordination chemistry and metalloenzyme inhibition.

2.2.2. 1-Methyl-1H-imidazole-5-carbohydrazide

Table 2: Imidazole vs. Indole Carbohydrazides

| Compound | Core Structure | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | Indole | 175.18 | Broad derivatization potential |

| 1H-Imidazole-5-carbohydrazide | Imidazole | 126.12 | High solubility, metal-binding affinity |

| 1-Methyl-1H-imidazole-5-carbohydrazide | Imidazole | 140.15 | Improved metabolic stability |

2.3. Indazole-Based Carbohydrazides

2.3.1. 1-Methoxymethyl-1H-indazole-5-carbohydrazide

Key Structural Differences :

- Indole vs. Indazole : Indazole’s fused benzene-pyrazole ring enhances aromatic interactions, while indole’s pyrrole ring enables π-stacking in biological targets.

生物活性

1H-Indole-5-carbohydrazide is a significant derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention for its potential antiviral, antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through the reaction of indole derivatives with hydrazine. A common method involves the refluxing of methyl 1H-indole-3-carboxylate with hydrazine monohydrate, yielding the carbohydrazide product. The structure of the compound allows for various modifications that can enhance its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by interfering with viral replication pathways. It has been shown to inhibit specific viral enzymes, thus preventing the proliferation of viruses in infected cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound displays significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Effects

This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase. In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against several human cancer cell lines, including HepG-2 and BGC823, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Activity

The compound's mechanism of action includes inhibition of p38 α MAPK, a kinase involved in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators, highlighting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor by binding to the ATP-binding site of specific kinases like p38 α MAPK.

- Cellular Effects : The compound influences cellular processes such as apoptosis and cell cycle regulation.

- Subcellular Localization : Its localization within cellular compartments can modulate its efficacy against various targets .

Research Findings and Case Studies

Future Directions

The diverse biological activities exhibited by this compound present numerous avenues for future research. Potential studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indole structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Combination Therapies : Exploring synergistic effects with existing antiviral or anticancer drugs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indole-5-carbohydrazide, and how does reaction condition optimization impact yield?

- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ethyl 1H-indole-5-carboxylate using hydrazine hydrate under reflux in ethanol for 6–8 hours . Key parameters include temperature control (70–80°C) and stoichiometric excess of hydrazine hydrate (1:2 molar ratio of ester to hydrazine). Impurities such as unreacted ester or byproducts (e.g., acyl hydrazides) are minimized by recrystallization in ethanol-water (3:1 v/v). Yield improvements (up to 85%) are achieved by iterative solvent optimization and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 11.2 ppm (NH of hydrazide), δ 8.2–7.1 ppm (indole aromatic protons), and δ 4.3 ppm (NH of hydrazide). -NMR confirms the carbonyl (C=O) at δ 165 ppm .

- HPLC : Reverse-phase C18 column (acetonitrile:water 60:40, 1 mL/min) with UV detection at 254 nm ensures >98% purity .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 190.1, with fragmentation patterns consistent with hydrazide cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides precise bond lengths and angles. For example, the hydrazide moiety (N–N bond: 1.38 Å) and indole ring planarity (dihedral angle <5° with the hydrazide group) are critical for validating computational models . Discrepancies between experimental and DFT-optimized structures (e.g., B3LYP/6-311G**) are resolved by refining thermal displacement parameters (U) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What strategies mitigate contradictions in biological activity data across studies involving this compound analogs?

- Methodological Answer : Contradictions in cytotoxicity or antimicrobial activity often arise from assay variability (e.g., MTT vs. resazurin assays) or differential cell permeability. To standardize results:

- Use orthogonal assays (e.g., flow cytometry for apoptosis and colony formation for proliferation).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

- Control for hydrazide stability in media (e.g., HPLC monitoring of hydrolytic degradation over 24 hours) .

Q. How can structure-activity relationship (SAR) studies optimize the hydrazide moiety for selective kinase inhibition?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO) at the indole C3 position to enhance π-stacking with kinase ATP-binding pockets.

- Docking Simulations : MOE (Molecular Operating Environment) with PDB structures (e.g., EGFR kinase, 1M17) identifies steric clashes and hydrogen-bond donors .

- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes, 1 µM substrate) assess metabolic liability of the hydrazide group .

Experimental Design & Safety Considerations

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

- Methodological Answer :

- Hydrolysis Risk : The hydrazide group undergoes hydrolysis in strong acids (pH <2) or bases (pH >10), generating indole-5-carboxylic acid. Use buffered solutions (pH 6–8) for biological assays .

- Safety Protocols : Wear nitrile gloves, ANSI-approved goggles, and lab coats. Hydrazide byproducts (e.g., hydrazine) are carcinogenic; neutralize waste with 10% HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。